molecular formula C14H24O8P2 B3039479 Phosphoric acid 3-(diethoxy-phosphoryloxy)-phenyl ester diethyl ester CAS No. 109592-16-7

Phosphoric acid 3-(diethoxy-phosphoryloxy)-phenyl ester diethyl ester

Cat. No. B3039479
CAS RN: 109592-16-7
M. Wt: 382.28 g/mol
InChI Key: YCCJHQAMLYCWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoric acid 3-(diethoxy-phosphoryloxy)-phenyl ester diethyl ester, also known as ethyl diethyl 3-(diethoxyphosphoryloxy)phenyl phosphate , is an organophosphorus compound. Its chemical formula is C₁₆H₃₆O₁₁P₂ , and its molecular weight is 522.50 g/mol . This compound features a phosphorus end group, an alkyl chain spacer, and a polymerizable methacrylic group.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methyl-acrylic acid 3-(diethoxy-phosphoryl)-propyl ester . The organic phase is washed with water saturated with sodium chloride, followed by evaporation under vacuum to yield the desired product .


Molecular Structure Analysis

The molecular structure consists of a phenyl ring with a phosphoric acid ester group attached to it. The diethyl ester groups provide flexibility and solubility in organic solvents. The methacrylic group allows for polymerization and surface modification .


Physical And Chemical Properties Analysis

  • Critical Micelle Concentration : Smaller than 0.040 mol/L .

properties

IUPAC Name

(3-diethoxyphosphoryloxyphenyl) diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8P2/c1-5-17-23(15,18-6-2)21-13-10-9-11-14(12-13)22-24(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCJHQAMLYCWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC(=CC=C1)OP(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid 3-(diethoxy-phosphoryloxy)-phenyl ester diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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